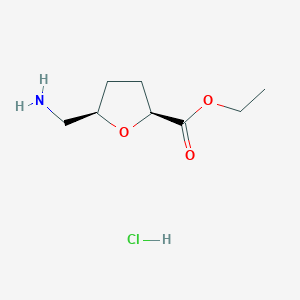
Ethyl (2S,5R)-5-(aminomethyl)oxolane-2-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2S,5R)-5-(aminomethyl)oxolane-2-carboxylate;hydrochloride, also known as PEP-2, is a chemical compound that has been extensively studied for its potential therapeutic applications. PEP-2 is a derivative of the natural amino acid proline and has been shown to have various biochemical and physiological effects.
Scientific Research Applications
Ethyl (2S,5R)-5-(aminomethyl)oxolane-2-carboxylate;hydrochloride has been studied for its potential therapeutic applications in various fields, including neuroscience, immunology, and cancer research. In neuroscience, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, this compound has been shown to modulate the immune response and may be useful in the treatment of autoimmune diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells and may be useful in the development of new cancer therapies.
Mechanism of Action
Ethyl (2S,5R)-5-(aminomethyl)oxolane-2-carboxylate;hydrochloride is believed to exert its effects through the modulation of various signaling pathways in cells. Specifically, this compound has been shown to activate the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K) pathway, both of which are involved in cell growth and survival. This compound has also been shown to inhibit the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the degradation of the hormone glucagon-like peptide-1 (GLP-1). GLP-1 is involved in the regulation of blood glucose levels and is a target for the treatment of diabetes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can protect neurons from oxidative stress and apoptosis. This compound has also been shown to modulate the immune response by increasing the production of cytokines and chemokines. In vivo studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease and can inhibit the growth of tumors in animal models of cancer.
Advantages and Limitations for Lab Experiments
One advantage of Ethyl (2S,5R)-5-(aminomethyl)oxolane-2-carboxylate;hydrochloride is that it is a relatively small molecule that can easily penetrate cell membranes, making it a useful tool for studying intracellular signaling pathways. However, one limitation of this compound is that it can be difficult to synthesize in large quantities, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on Ethyl (2S,5R)-5-(aminomethyl)oxolane-2-carboxylate;hydrochloride. One area of interest is the development of this compound analogs that may have improved pharmacokinetic properties or increased potency. Another area of interest is the use of this compound in combination with other drugs or therapies to enhance their efficacy. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential therapeutic applications in various fields.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of new treatments for various diseases and conditions.
Synthesis Methods
Ethyl (2S,5R)-5-(aminomethyl)oxolane-2-carboxylate;hydrochloride can be synthesized through a multi-step process that involves the protection of the carboxylic acid group of proline, followed by the addition of an amino group to the protected proline. The resulting compound is then deprotected and treated with ethyl chloroformate to form the final product, this compound hydrochloride.
properties
IUPAC Name |
ethyl (2S,5R)-5-(aminomethyl)oxolane-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-2-11-8(10)7-4-3-6(5-9)12-7;/h6-7H,2-5,9H2,1H3;1H/t6-,7+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFDBOMBPNNQJG-HHQFNNIRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(O1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC[C@@H](O1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(1,4-Diazepan-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2986744.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-(1H-pyrazol-4-yl)butanoic acid](/img/structure/B2986747.png)




![N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide](/img/structure/B2986756.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2986757.png)
![1H-isochromene-1,3,4-trione 4-[N-(2,4-dibromophenyl)hydrazone]](/img/structure/B2986758.png)

![3-{[4-(tert-butyl)benzyl]sulfanyl}-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B2986763.png)


